![molecular formula C5H15Cl2N3 B1473577 1-(Piperidin-3-yl)hydrazine dihydrochloride CAS No. 1189770-90-8](/img/structure/B1473577.png)
1-(Piperidin-3-yl)hydrazine dihydrochloride
Overview
Description
“1-(Piperidin-3-yl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1189770-90-8 . It has a molecular weight of 188.1 and its IUPAC name is 3-hydrazinylpiperidine dihydrochloride .
Molecular Structure Analysis
The InChI code for “1-(Piperidin-3-yl)hydrazine dihydrochloride” is 1S/C5H13N3.2ClH/c6-8-5-2-1-3-7-4-5;;/h5,7-8H,1-4,6H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Piperidin-3-yl)hydrazine dihydrochloride” include a molecular weight of 188.1 . The compound’s IUPAC name is 3-hydrazinylpiperidine dihydrochloride .Scientific Research Applications
Chemical Synthesis
“1-(Piperidin-3-yl)hydrazine dihydrochloride” is a valuable compound in the field of chemical synthesis . It’s used as a building block in the synthesis of various complex molecules. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool for chemists .
Material Science
In material science, this compound can be used in the development of new materials. Its unique properties can contribute to the creation of materials with specific characteristics .
Chromatography
In chromatography, “1-(Piperidin-3-yl)hydrazine dihydrochloride” can be used as a reagent or a marker due to its specific interaction with certain types of molecules .
Analytical Chemistry
In analytical chemistry, it can be used as a standard or a reagent in various analytical techniques. Its well-defined structure and properties make it a useful tool for calibration and method development .
Pharmaceutical Applications
Piperidine derivatives, including “1-(Piperidin-3-yl)hydrazine dihydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Antiviral Agents
A series of new isatin derivatives, which include “1-(Piperidin-3-yl)hydrazine dihydrochloride”, have been designed and synthesized as broad-spectrum antiviral agents . The antiviral activities of these synthesized compounds were pursued against three viruses, namely influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .
Future Directions
While specific future directions for “1-(Piperidin-3-yl)hydrazine dihydrochloride” are not mentioned in the search results, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
piperidin-3-ylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.2ClH/c6-8-5-2-1-3-7-4-5;;/h5,7-8H,1-4,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBYMRGVPLXCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-3-yl)hydrazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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